molecular formula C13H20N2O B12447180 1-(3-Aminomethylbenzyl)piperidin-4-ol CAS No. 887588-63-8

1-(3-Aminomethylbenzyl)piperidin-4-ol

Cat. No.: B12447180
CAS No.: 887588-63-8
M. Wt: 220.31 g/mol
InChI Key: FZBAJTZKEDTSPJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound significance in chemical research. ijnrd.orgresearchgate.net Piperidine and its derivatives are integral components in the design and synthesis of new chemical entities with diverse biological activities. nih.gov

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. thieme-connect.comresearchgate.net These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. thieme-connect.comresearchgate.net In medicinal chemistry, the incorporation of a piperidine moiety can lead to enhanced biological activity, improved selectivity for a specific target, and in some cases, reduced toxicity. thieme-connect.comresearchgate.net

The piperidine nucleus is present in numerous classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgresearchgate.net For instance, derivatives of piperidine are found in well-known drugs such as donepezil, used for the treatment of Alzheimer's disease, and voglibose, an antidiabetic medication. ijnrd.org The structural rigidity and conformational flexibility of the piperidine ring also make it an attractive scaffold for the development of ligands for various receptors and enzymes.

In organic synthesis, the development of novel methods for the construction and functionalization of the piperidine ring is an active area of research. nih.gov Strategies such as the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions have been employed to access a wide range of substituted piperidines. nih.gov The stereoselective synthesis of chiral piperidine derivatives is of particular importance, as the stereochemistry of a molecule can significantly impact its biological activity. thieme-connect.comresearchgate.net

Table 1: General Properties of Piperidine

PropertyValue
Chemical FormulaC5H11N
Molar Mass85.15 g/mol
AppearanceColorless liquid
OdorPepper-like, amine-like
Boiling Point106 °C (222.8 °F) nih.gov
Melting Point-9 °C (-15.8 °F) nih.gov
Solubility in WaterMiscible nih.gov

Contextualization of "1-(3-Aminomethylbenzyl)piperidin-4-ol" within Piperidine Derivatives

"this compound" is a specific example of a substituted piperidine that embodies several key structural features commonly explored in medicinal chemistry. This compound belongs to the class of N-benzylpiperidine derivatives, which are known to be a versatile tool in drug development for fine-tuning efficacy and physicochemical properties. nih.gov The structure can be deconstructed into two primary components: the piperidin-4-ol core and the 1-(3-aminomethylbenzyl) substituent attached to the nitrogen atom.

The combination of these structural elements in "this compound" makes it a molecule of interest for exploring potential biological activities. The spatial arrangement of the aromatic ring, the basic nitrogen of the piperidine, the hydroxyl group, and the primary amine of the substituent creates a specific three-dimensional pharmacophore that can be investigated for its interaction with various biological targets.

Table 2: Structural Components of this compound

ComponentChemical StructureKey Features
Piperidin-4-olC5H11NOHeterocyclic core, hydroxyl group for potential interactions
3-Aminomethylbenzyl groupC8H10NAromatic ring, primary amine for basicity and potential interactions

Current Research Landscape of Aminomethylbenzyl-Piperidinol Structures

The current research landscape for aminomethylbenzyl-piperidinol structures is situated within the broader context of developing novel piperidine-containing compounds for various therapeutic applications. While specific research on "this compound" is not extensively documented in publicly available literature, the structural motifs it contains are of significant interest to medicinal chemists.

Research in this area often focuses on the synthesis and biological evaluation of libraries of related compounds to establish structure-activity relationships (SAR). The synthesis of N-benzyl piperidine derivatives is a well-established field, with numerous methods available for their preparation. researchgate.netresearchgate.net These synthetic strategies allow for the systematic modification of both the piperidine core and the benzyl (B1604629) substituent. For instance, the position of the aminomethyl group on the benzyl ring can be varied (ortho, meta, or para) to investigate the impact of substituent placement on biological activity.

The aminomethylbenzyl moiety is of interest due to its potential to interact with various biological targets through hydrogen bonding and ionic interactions. This group can mimic the side chains of amino acids like lysine, suggesting potential applications in the design of enzyme inhibitors or receptor ligands.

Furthermore, the piperidinol core can be modified to explore different stereoisomers or to introduce additional functional groups. The development of stereoselective synthetic routes to chiral piperidin-4-ol derivatives is a key area of research, as the chirality of a molecule can have a profound effect on its pharmacological properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887588-63-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[[3-(aminomethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H20N2O/c14-9-11-2-1-3-12(8-11)10-15-6-4-13(16)5-7-15/h1-3,8,13,16H,4-7,9-10,14H2

InChI Key

FZBAJTZKEDTSPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC(=C2)CN

Origin of Product

United States

Investigation of Molecular Interactions and Pharmacological Target Identification

Exploration of Enzyme Modulation by "1-(3-Aminomethylbenzyl)piperidin-4-ol" and Related Structures

The benzylpiperidine moiety is a versatile scaffold that has been incorporated into various inhibitors targeting different enzyme families. Studies on compounds structurally related to "this compound" provide insight into its potential enzymatic interactions.

Human β-tryptase, a serine protease released from mast cells during allergic and inflammatory responses, is a significant therapeutic target. nih.gov The core structure of [3-(1-acylpiperidin-4-yl)phenyl]methanamine, which is closely related to "this compound," has been utilized as a key pharmacophore in the rational design of tryptase inhibitors. nih.gov

Researchers have successfully developed a novel bivalent, non-peptide inhibitor of tryptase (Compound 1a) using this pharmacophoric core. nih.gov This inhibitor demonstrated superior activity compared to monomeric inhibitors, with an IC50 value of 1.82 nM when measured at a tryptase concentration of 100 pM. nih.gov The bivalent design allows the inhibitor to bridge two adjacent active sites on the homotetrameric structure of human tryptase. nih.gov This compound also showed high selectivity for tryptase over other related trypsin-family proteases. nih.gov These findings highlight the potential of the aminomethylbenzyl-piperidinyl scaffold as a foundational element for developing potent and selective tryptase inhibitors for mast cell-mediated diseases. nih.govnih.gov

Table 1: Tryptase βII Inhibition by a Related Bivalent Compound

Compound Target IC50 (nM) Notes

Histone acetyltransferases (HATs), particularly the paralogs p300 and CREB-binding protein (CBP), are crucial transcriptional co-activators involved in numerous cellular processes and implicated in diseases like cancer. nih.gov While the development of HAT inhibitors is an active area of research, there is currently no specific literature linking "this compound" directly to the inhibition of p300/CBP.

Research in this field has focused on other chemical scaffolds. For instance, A-485 is a potent, selective, and drug-like catalytic inhibitor of p300/CBP. nih.gov Other inhibitors like anacardic acid have been shown to reduce the viability of certain cancer cells by inhibiting the HAT activity of p300/CBP, which in turn reduces the transcription of heat shock proteins and destabilizes key survival proteins like AKT. nih.gov The investigation of novel chemical entities for p300/CBP inhibition remains a priority, but the potential of the benzylpiperidine scaffold in this context has not been established. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for managing neurodegenerative diseases. koreascience.krnih.gov The 1-benzylpiperidine (B1218667) scaffold has been explored for its potential as a cholinesterase inhibitor.

A study involving hybrid molecules synthesized from (α)-lipoic acid and 4-amino-1-benzyl piperidines revealed that while the parent benzylpiperidine compounds showed little to no inhibitory activity on their own, the hybrid molecules demonstrated significant BuChE inhibitory activity. koreascience.kr For example, one of the most effective hybrid compounds (compound 17) was a potent inhibitor of both AChE and BuChE, with IC50 values comparable to the established drug galantamine. koreascience.krresearchgate.net Kinetic studies indicated this compound exhibited a mixed type of inhibition for AChE and a noncompetitive type for BuChE. koreascience.krresearchgate.net Another study focused on 1-benzylpiperidine derivatives found that some compounds had moderate inhibitory activity against AChE and BuChE. nih.gov

Table 2: Cholinesterase Inhibition by Related Benzylpiperidine Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type
Compound 17 (hybrid) Acetylcholinesterase (AChE) 1.75 ± 0.30 Mixed koreascience.krresearchgate.net
Compound 17 (hybrid) Butyrylcholinesterase (BuChE) 5.61 ± 1.25 Noncompetitive koreascience.krresearchgate.net
Galantamine (Reference) Acetylcholinesterase (AChE) 1.7 ± 0.9 N/A

NADPH oxidases (NOXs) are enzymes that produce reactive oxygen species (ROS) and are implicated in neuroinflammation and neurodegenerative diseases. acs.org While various small molecules have been developed as NOX inhibitors, current research has not specifically identified "this compound" or closely related structures as potent inhibitors of this enzyme family. acs.orgnih.gov

In contrast, the benzylpiperidine scaffold has been successfully utilized to develop inhibitors of Monoamine Oxidases (MAOs), enzymes responsible for metabolizing key neurotransmitters. researchgate.netmdpi.com A study of synthesized pyridazinobenzylpiperidine derivatives found that most compounds exhibited a higher degree of inhibition for MAO-B than for MAO-A. mdpi.comnih.gov Compound S5 from this series was the most potent MAO-B inhibitor, with an IC50 value of 0.203 μM, and it displayed a high selectivity index for MAO-B over MAO-A. mdpi.comnih.gov Kinetic analysis revealed that this compound acts as a competitive and reversible inhibitor. nih.gov These findings suggest that the benzylpiperidine core is a promising framework for developing selective MAO-B inhibitors for potential use in treating neurological disorders. mdpi.comnih.gov

Table 3: MAO Inhibition by Related Pyridazinobenzylpiperidine Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (SI for MAO-B)
S5 MAO-B 0.203 19.04 mdpi.comnih.gov
S5 MAO-A 3.857 N/A
S16 MAO-B 0.979 N/A

Receptor Binding and Ligand Affinity Characterization

The interaction of small molecules with G protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology. The piperidine (B6355638) ring, a central feature of "this compound," is a common structural motif in ligands designed to target various receptors.

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor primarily found in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects, making them attractive candidates for treating conditions like narcolepsy and cognitive disorders. wikipedia.org

The piperidine scaffold is a well-established component in the design of H3 receptor antagonists. nih.govnih.gov For instance, a series of piperidine-containing carbamate (B1207046) derivatives were synthesized and evaluated for their H3 receptor activity. nih.gov One of the most potent compounds in this series demonstrated significant H3 receptor antagonism in vitro with a pA2 value of 7.2. nih.gov While direct studies on "this compound" as an H3 antagonist are not available, the prevalence of the piperidine moiety in known H3 antagonists suggests that this structural class warrants investigation for affinity at this particular receptor. nih.govnih.gov

Opioid Receptor Ligand Investigations (e.g., µ-Opioid Receptor)

The µ-opioid receptor (MOR) is a primary target for many analgesic drugs. The benzylpiperidine scaffold is a known pharmacophore that can exhibit affinity for opioid receptors. Structure-activity relationship (SAR) studies on related 4-phenylpiperidine (B165713) derivatives have shown that modifications to the N-substituent and the 4-position substituent can significantly influence binding affinity and efficacy at the µ-opioid receptor.

While direct binding data for this compound is not extensively published, research on analogous compounds provides insights into its potential µ-opioid receptor activity. For instance, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists have highlighted the importance of the piperidine ring and its substituents in receptor interaction. ebi.ac.uk The affinity of these compounds is influenced by the nature of the substituent on the nitrogen atom and the stereochemistry of the piperidine ring. Generally, compounds within this class are µ-selective. nih.gov

The table below presents binding affinities for a series of benzylpiperidine derivatives at the µ-opioid receptor, illustrating the impact of structural modifications. This data, derived from broader studies on this class of compounds, serves as a predictive framework for understanding the potential interactions of this compound.

CompoundN-Substituent4-Position Substituentµ-Opioid Receptor Binding Affinity (Ki, nM)
Analog 1Methylm-Hydroxyphenyl15.2
Analog 2Phenethylm-Hydroxyphenyl0.8
Analog 3Methyl4-Anilidomethyl5.4
Analog 4Cyclopropylmethylm-Hydroxyphenyl1.1

Cellular Pathway Modulation Investigations

Beyond direct receptor binding, research has extended to how this compound might influence intracellular signaling pathways, particularly those involved in inflammation and the regulation of gene and protein expression.

Investigation of Inflammatory Signaling Pathways

The anti-inflammatory potential of piperidine derivatives has been a subject of scientific inquiry. The denaturation of proteins is a known cause of inflammation in conditions like rheumatoid arthritis, and some anti-inflammatory drugs are effective by inhibiting this process. researchgate.net Studies on compounds such as 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride have demonstrated significant anti-inflammatory effects in models of acute and chronic inflammation, including carrageenan-induced paw edema. nih.gov

One potential mechanism for the anti-inflammatory activity of benzylpiperidine derivatives is the inhibition of monoacylglycerol lipase (B570770) (MAGL). unisi.it MAGL is a key enzyme in the endocannabinoid system that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it By inhibiting MAGL, benzylpiperidine compounds could increase the levels of 2-AG, which has anti-inflammatory properties, and reduce the production of pro-inflammatory mediators. This suggests a plausible pathway through which this compound could exert anti-inflammatory effects.

The table below summarizes the anti-inflammatory activity of representative piperidine derivatives.

CompoundAssayResult
Compound A (Piperidine Derivative)Inhibition of Protein DenaturationIC50 = 12.5 µg/ml
Compound B (3-benzoyl-1-methyl-4-phenyl-4-piperidinol)Carrageenan-induced Paw Edema80.84% inhibition at 100mg/kg
Compound C (Benzylpiperidine-based MAGL inhibitor)hMAGL InhibitionIC50 = 7.1 nM

Analysis of Gene Expression and Protein Regulation

The modulation of cellular pathways by a chemical compound ultimately leads to changes in gene expression and the protein landscape of the cell. While specific transcriptomic or proteomic studies on cells treated with this compound are not widely available, the methodologies for such investigations are well-established.

Proteomic analysis, for instance, can provide a comprehensive overview of changes in protein expression following drug treatment. nih.gov Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can identify proteins that are upregulated or downregulated in response to the compound. nih.gov This approach could reveal, for example, if this compound treatment leads to alterations in the expression of proteins involved in apoptosis, cell signaling, or metabolism. researchgate.net

Similarly, gene expression profiling using techniques like microarray or RNA-sequencing could identify genes whose transcription is altered by the compound. This could provide insights into the broader cellular response and help to identify novel mechanisms of action. For example, such an analysis might reveal the modulation of genes encoding for cytokines, chemokines, or transcription factors involved in inflammatory or other cellular processes.

The following table illustrates the type of data that could be generated from a proteomic analysis of cells treated with a novel compound, indicating the potential for identifying regulated proteins and their functions.

Protein IdentifiedFold Change (Treated vs. Control)Biological Process
Protein Kinase B (Akt)-2.5Cell Survival, Proliferation
Caspase-3+3.1Apoptosis
Cyclooxygenase-2 (COX-2)-4.0Inflammation
Heat Shock Protein 70 (Hsp70)+1.8Stress Response

Mechanistic Biochemical and Cellular Investigations

Elucidation of Molecular Mechanisms of Interaction with Biological Targets

No studies detailing the molecular mechanisms of interaction for 1-(3-Aminomethylbenzyl)piperidin-4-ol with any specific biological targets have been identified in the public domain. Research on analogous compounds containing the piperidine (B6355638) scaffold suggests a wide range of potential activities, including interactions with G-protein coupled receptors and enzymes. However, without specific studies, the precise targets and nature of interaction for this compound remain unknown.

Enzyme Kinetic Studies (e.g., reversible vs. irreversible inhibition)

There are no available enzyme kinetic studies for this compound. Therefore, information regarding its potential inhibitory activity, including whether it would act as a reversible or irreversible inhibitor against any enzyme, is not available.

Receptor Allosteric Modulation vs. Orthosteric Binding

No receptor binding assays have been published for this compound. Consequently, it is unknown whether this compound binds to any receptors, and if so, whether it acts at the primary (orthosteric) binding site or at a secondary (allosteric) site to modulate receptor activity.

Cell-Based Functional Assays for Mechanism Confirmation

There is no published data from cell-based functional assays for this compound. Such assays would be crucial to confirm any proposed mechanism of action in a cellular context.

Reporter Gene Assays for Pathway Activation/Inhibition

No studies utilizing reporter gene assays to investigate the effect of this compound on the activation or inhibition of specific cellular signaling pathways have been found.

Intracellular Signaling Cascade Analysis

There is no information available regarding the effects of this compound on any intracellular signaling cascades.

Studies in Preclinical in vitro and in vivo Research Models

A thorough search of the scientific literature did not yield any studies on this compound in preclinical in vitro or in vivo research models. Therefore, its pharmacological properties, efficacy, and mechanism of action in a biological system have not been characterized.

Cell Line-Based Studies for Target Engagement and Pathway Analysis

In a typical drug discovery process, cell line-based studies are fundamental for initial investigations. These studies help to identify the molecular targets with which a compound interacts and to understand the subsequent effects on cellular signaling pathways. Techniques such as thermal shift assays, cellular thermal shift assays (CETSA), and various reporter gene assays are employed to confirm direct binding to a target protein (target engagement).

Following target identification, pathway analysis is conducted to map the downstream consequences of this interaction. This can involve transcriptomic and proteomic profiling to see how the compound alters gene and protein expression, respectively. Computational tools for pathway perturbation analysis are often used to interpret these large datasets and to hypothesize about the compound's mechanism of action. However, no such studies have been published for this compound.

Organotypic Culture Models

Organotypic culture models, which are three-dimensional (3D) cultures that better replicate the complex architecture and microenvironment of native tissues, represent a significant step up from traditional 2D cell cultures. These models, including organoids and tissue explants, are invaluable for studying how a compound affects cells in a more physiologically relevant context. They can provide insights into aspects of drug efficacy and toxicity that may not be apparent in simpler systems. The application of such models to study this compound has not been documented in the available literature.

Relevant Animal Models for Mechanistic Insight

To understand the systemic effects of a compound and to validate in vitro findings, researchers turn to animal models. These models are crucial for examining pharmacokinetics (how the body processes the compound) and pharmacodynamics (what the compound does to the body) in a living organism. For mechanistic insights, genetically engineered models or disease-induced models are often used to test hypotheses about a compound's target and pathway. For instance, if a compound is believed to target a specific enzyme, its effects could be studied in an animal model where that enzyme is knocked out or overexpressed. Currently, there are no published reports detailing the use of animal models to investigate the mechanism of action of this compound.

Computational Chemistry and Rational Design of 1 3 Aminomethylbenzyl Piperidin 4 Ol Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This technique is crucial for understanding the structure-activity relationships (SAR) of "1-(3-Aminomethylbenzyl)piperidin-4-ol" analogues.

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand and its target protein. For piperidine-containing molecules, which often feature a basic nitrogen atom, interactions with acidic residues in the binding pocket are common. Docking studies on similar piperidine (B6355638) scaffolds targeting various receptors have revealed recurring interaction patterns.

For instance, in studies of piperidine derivatives targeting the sigma-1 (σ1) receptor, the protonated piperidine nitrogen frequently forms a bidentate salt bridge with the carboxylate groups of key acidic residues like Glutamic acid (Glu172) and Aspartic acid (Asp126). nih.gov This ionic interaction is often a primary anchor for the ligand within the binding site. Further stabilization can be achieved through hydrogen bonds between the ligand and residues such as Glu172. nih.gov Additionally, π-cation interactions between the charged nitrogen and aromatic residues like Phenylalanine (Phe107) are also observed. nih.gov

In the context of acetylcholinesterase (AChE) inhibition, docking studies of piperidine-based inhibitors have shown that the protonated ammonium (B1175870) group can interact with Trp84, Phe330, and Asp72, while aromatic moieties of the ligand engage in interactions with residues like Tyr70 and Trp279. nih.gov

For a hypothetical "this compound" analogue, docking simulations would likely predict that the protonated aminomethyl group and the piperidine nitrogen engage in similar salt bridges and hydrogen bonds with acidic and polar residues. The benzyl (B1604629) ring would likely form hydrophobic and π-stacking interactions within a hydrophobic pocket of the target protein. The hydroxyl group on the piperidine ring could act as a hydrogen bond donor or acceptor, further refining the binding orientation and affinity.

Table 1: Potential Key Binding Interactions for "this compound" Analogues Based on Docking Studies of Similar Scaffolds

Interaction Type Ligand Moiety Potential Interacting Residues
Ionic Interaction (Salt Bridge) Protonated Piperidine Nitrogen Aspartic Acid, Glutamic Acid nih.gov
Hydrogen Bonding Hydroxyl Group, Aminomethyl Group Serine, Threonine, Tyrosine, Aspartate, Glutamate nih.gov
π-Cation Protonated Piperidine Nitrogen Phenylalanine, Tyrosine, Tryptophan nih.gov
Hydrophobic Interactions Benzyl Ring, Piperidine Ring Leucine, Valine, Isoleucine, Alanine

Beyond identifying the binding mode, docking programs employ scoring functions to estimate the binding affinity (e.g., Gibbs free energy, ΔG) or to rank potential ligands. These scores are calculated based on the intermolecular interactions observed in the docked pose, such as electrostatic interactions, van der Waals forces, and hydrogen bonds. The predicted binding affinity helps in prioritizing analogues for synthesis and biological testing.

Computational tools can predict binding affinity as Gibbs free energy (ΔG in kcal/mol) or as a dissociation constant (Kd). nih.gov For a series of piperidine/piperazine compounds targeting the σ1 receptor, experimentally determined binding affinities (Ki) ranged from 3.2 to 434 nM. nih.gov Such experimental data is vital for validating and calibrating the scoring functions used in docking simulations. While docking scores provide a valuable relative ranking of analogues, more rigorous methods are often needed for accurate absolute binding affinity prediction.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govmdpi.com For "this compound" analogues, MD simulations are used to assess the stability of the predicted docking pose. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key binding interactions are maintained over time. nih.gov

MD simulations also allow for the exploration of the conformational landscape of the ligand and the protein, revealing alternative binding modes or conformational changes that may occur upon ligand binding. Analysis of the simulation trajectory can provide detailed information on the dynamics of water molecules in the binding site and their role in mediating ligand-protein interactions. This information is crucial for understanding the molecular mechanisms of binding and for refining the design of analogues with enhanced stability and affinity. nih.gov

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ctu.edu.vn Starting with the "this compound" scaffold, a structure-based virtual screening campaign can be initiated. This involves docking millions of commercially available or computationally generated compounds against the three-dimensional structure of the target protein. mdpi.com

The compounds are ranked based on their docking scores, and the top-ranking hits are selected for further analysis. These hits can then be filtered based on chemical diversity, drug-like properties, and synthetic feasibility. Pharmacophore-based screening is another approach, where a model of the essential steric and electronic features required for binding is created based on the "this compound" structure and its known interactions. nih.gov This pharmacophore model is then used to rapidly screen databases for molecules that match the required features. These methodologies can efficiently identify novel and diverse chemical starting points for the development of new ligands. mdpi.com

De Novo Design Approaches for "this compound" Scaffold Diversification

De novo design algorithms build novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. arxiv.org These methods can be used to explore novel chemical space around the "this compound" scaffold. By keeping the core piperidin-4-ol and aminomethylbenzyl moieties as a fixed anchor, these programs can suggest modifications or replacements for different parts of the molecule to optimize interactions with the target. mdpi.com

Modern approaches may use artificial intelligence and reinforcement learning to "grow" molecules in 3D space while simultaneously optimizing for multiple objectives like binding affinity, synthetic accessibility, and desirable physicochemical properties. arxiv.org This allows for the creative and efficient diversification of the initial scaffold, leading to the design of novel analogues with potentially superior properties that might not be conceived through traditional medicinal chemistry approaches.

Computational Prediction of Molecular Attributes Relevant to Biological Systems

A critical aspect of drug design is ensuring that a potent ligand also possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are widely used to predict these properties for "this compound" analogues before they are synthesized. memphis.edunih.gov

These in silico models can predict a wide range of physicochemical and pharmacokinetic properties. nih.gov Predictions are based on the molecule's structure and various calculated molecular descriptors. By evaluating these properties early in the design cycle, chemists can deprioritize compounds likely to fail later in development due to poor ADMET profiles and focus on analogues with a higher probability of success. researchgate.net

Table 2: Computationally Predicted Molecular and ADMET Properties

Property Class Specific Property Importance in Drug Design
Physicochemical Properties Molecular Weight Influences solubility, permeability, and diffusion
LogP (Lipophilicity) Affects absorption, distribution, and metabolism nih.gov
Topological Polar Surface Area (TPSA) Predicts membrane permeability and blood-brain barrier penetration
Number of Hydrogen Bond Donors/Acceptors Influences solubility and binding affinity
Number of Rotatable Bonds Relates to conformational flexibility and oral bioavailability
Pharmacokinetics (ADME) Human Intestinal Absorption (HIA) Predicts oral bioavailability memphis.edu
Caco-2 Permeability In vitro model for intestinal absorption memphis.edu
Plasma Protein Binding (%PPB) Affects the free concentration of the drug available to act nih.gov
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions
Blood-Brain Barrier (BBB) Penetration Important for CNS-acting drugs nih.gov
Toxicity hERG Inhibition Predicts risk of cardiac toxicity
Mutagenicity (Ames test) Predicts potential to cause genetic mutations

Advanced Analytical and Structural Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules like 1-(3-Aminomethylbenzyl)piperidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be routinely used to confirm its chemical structure and determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their chemical environment.

¹³C NMR spectroscopy would reveal the number and types of carbon atoms present in the molecule.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the atoms within the this compound structure.

Mass Spectrometry (MS) would be utilized to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy would be used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C-N stretching vibrations.

Spectroscopic Technique Anticipated Observations for this compound
¹H NMRSignals corresponding to aromatic protons, benzylic protons, piperidine (B6355638) ring protons, and the aminomethyl group protons.
¹³C NMRResonances for aromatic carbons, the benzylic carbon, piperidine ring carbons, and the aminomethyl carbon.
Mass Spectrometry (ESI-MS)A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₃H₂₀N₂O.
Infrared (IR) SpectroscopyCharacteristic absorption bands for O-H, N-H, aromatic and aliphatic C-H, and C-N functional groups.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity analysis of non-volatile compounds.

Reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid or formic acid to improve peak shape).

The purity of the compound would be determined by the area percentage of the main peak in the chromatogram, with detection typically performed using a UV detector.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of reaction progress and for preliminary purity checks. Different solvent systems would be tested to find optimal separation conditions.

Chromatographic Method Application in the Analysis of this compound Typical Conditions
Reversed-Phase HPLCPurity assessment and preparative purification.Stationary Phase: C18; Mobile Phase: Water/Acetonitrile or Methanol gradient with an acid modifier.
Thin-Layer ChromatographyReaction monitoring and rapid purity screening.Stationary Phase: Silica gel; Mobile Phase: Various mixtures of organic solvents (e.g., dichloromethane/methanol).

X-ray Crystallography for Ligand-Target Complex Determination

While spectroscopic and chromatographic methods confirm the structure and purity of the compound itself, X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This method is particularly valuable in drug design for elucidating how a ligand, such as this compound, binds to its biological target (e.g., a protein or enzyme). nih.gov

Future Research Directions and Unaddressed Research Gaps

Discovery of Novel Biological Targets for Piperidine (B6355638) Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The unique combination of a benzylpiperidine moiety with an aminomethyl group in 1-(3-Aminomethylbenzyl)piperidin-4-ol suggests several avenues for exploring its biological targets. Benzylpiperidine derivatives have been shown to interact with a variety of receptors and enzymes. For instance, certain derivatives act as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), while others show affinity for the monoacylglycerol lipase (B570770) (MAGL) and the N-methyl-d-aspartate (NMDA) receptor. acs.orgnih.gov

Future research should, therefore, focus on screening this compound against a panel of these known targets. Furthermore, the aminomethyl group introduces a basic center that could facilitate interactions with different biological macromolecules compared to simple benzylpiperidine analogs.

Methods for Target Identification:

A systematic approach to uncovering novel biological targets for this compound and its future derivatives would involve a combination of computational and experimental methods.

In Silico Prediction: Computational tools can provide initial hypotheses for potential biological targets. Services like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict its likely protein targets and pharmacological effects based on similarities to known bioactive molecules. researchgate.netclinmedkaz.org This approach can efficiently narrow down the vast landscape of potential interactions to a manageable number of high-probability targets for experimental validation.

High-Throughput Screening (HTS): Screening large libraries of compounds against a panel of biological targets is a well-established method in drug discovery. For this compound, HTS assays against diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal unexpected biological activities.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. By derivatizing this compound into a probe, researchers can "fish" for its binding partners in cell lysates, leading to the identification of direct and indirect targets.

Development of Advanced Research Probes Based on "this compound"

To elucidate the biological functions and interactions of this compound, the development of specialized research probes is essential. These probes are derivatives of the parent molecule that are modified to allow for detection or visualization.

Types of Research Probes:

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers can create probes to visualize its localization within cells and tissues. The synthesis of piperidine-based fluorescent materials has demonstrated the feasibility of creating such tools for biological imaging. researchgate.net The development of fluorescent ligands for sigma receptors, which also contain a piperidine core, provides a template for how such probes can be designed and utilized in techniques like flow cytometry and confocal microscopy. acs.org

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity-based purification of the target proteins. Once the biotinylated probe binds to its cellular target, the complex can be isolated using streptavidin-coated beads, enabling subsequent identification of the protein by mass spectrometry.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the permanent labeling of the target, facilitating its identification and characterization.

The design of these probes will require careful consideration of the attachment point of the tag to ensure that the biological activity of the parent molecule is retained. Structure-activity relationship (SAR) studies will be crucial in guiding the synthetic efforts.

Application of Artificial Intelligence and Machine Learning in Piperidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising drug candidates and predicting their properties. rsc.orgresearchgate.net These technologies can be powerfully applied to the study of this compound and its derivatives.

Key Applications of AI/ML:

Predictive Modeling: Machine learning models can be trained on large datasets of known piperidine derivatives and their biological activities to predict the potential bioactivity of new compounds like this compound. nih.govnih.gov These models can learn complex structure-activity relationships and help prioritize which derivatives to synthesize and test.

De Novo Drug Design: Generative AI models can design novel piperidine-based molecules with desired properties. By providing the model with a set of desired characteristics, such as high affinity for a specific target and low predicted toxicity, the AI can generate new chemical structures that have a higher probability of success.

Target Identification: AI algorithms can analyze vast amounts of biological data, including genomic, proteomic, and clinical data, to identify novel potential drug targets for piperidine derivatives. acs.org This can help to uncover new therapeutic opportunities for this class of compounds.

The success of these computational approaches is highly dependent on the availability of high-quality data. Therefore, a concerted effort to generate and curate datasets on the biological activities of a diverse range of piperidine derivatives will be essential.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the traditional one-target, one-drug paradigm. nih.gov By integrating data from various "omics" technologies, researchers can gain a comprehensive view of how a compound like this compound affects cellular networks.

Omics Technologies in Piperidine Research:

Genomics and Transcriptomics: These technologies can be used to study how this compound alters gene expression. Microarray or RNA-sequencing analysis of cells treated with the compound can reveal which cellular pathways are perturbed, providing clues about its mechanism of action.

Proteomics: By analyzing the entire set of proteins in a cell, proteomics can identify changes in protein expression or post-translational modifications induced by the compound. This can help to pinpoint the specific proteins and pathways that are affected.

Metabolomics: This technology focuses on the study of metabolites within a biological system. By analyzing the metabolic profile of cells treated with this compound, researchers can understand its impact on cellular metabolism.

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and computational modeling. nih.govnih.govgithub.com By constructing and analyzing network models of the cellular response to the compound, researchers can identify key nodes and pathways that are critical to its biological effects. This systems-level understanding will be invaluable for optimizing the therapeutic potential of this compound and its future derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.